molecular formula C21H23FN6O B2742356 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide CAS No. 2319637-29-9

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide

Cat. No. B2742356
CAS RN: 2319637-29-9
M. Wt: 394.454
InChI Key: ZYOUAFSWOJDCCV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl ring, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a fluorophenyl group. It also contains an acetamide group with a methyl substituent .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through cycloaddition reactions. For example, pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Pathways : Research on compounds with similar chemical scaffolds, such as triazolo[4,3-b]pyridazines and azetidin-3-yl derivatives, often focuses on their synthesis. These studies aim to develop novel synthetic pathways that enhance the yield, selectivity, and pharmacological profile of these compounds. For instance, the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the intricate synthetic strategies employed to obtain compounds with desired biological activities (J. Medwid et al., 1990).

Antimicrobial and Anticancer Properties : Some research efforts have focused on exploring the antimicrobial and anticancer properties of compounds featuring pyridazine or triazolo moieties. For example, studies on the synthesis and biological evaluation of enaminones leading to substituted pyrazoles and pyridines highlight their potential antimicrobial and antitumor activities (S. Riyadh, 2011).

Antibacterial Agents : Azetidinyl derivatives, such as those studied for their antibacterial properties, exemplify the application of similar chemical structures in addressing bacterial infections. The design and synthesis of azetidinylquinolones have been detailed, showing the importance of stereochemistry and substituent variation on antibacterial activity (J. Frigola et al., 1995).

Pharmaceutical Applications

Drug Development : The exploration of novel compounds for pharmaceutical applications is a common theme. For instance, the discovery of potent and selective inhibitors of phosphodiesterase 1 highlights the process of identifying new therapeutic agents for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).

Selective Estrogen Receptor Degraders : The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) for ER+ breast cancer treatment illustrates the potential of structurally complex compounds in targeted therapy. This research led to the identification of a clinical candidate, showcasing the process from structural design to clinical development (James S. Scott et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended for use as a drug, future research could involve studying its pharmacological effects, determining its mechanism of action, and conducting clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its physical and chemical properties and determining potential applications .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-26(20(29)11-14-5-7-16(22)8-6-14)17-12-27(13-17)19-10-9-18-23-24-21(28(18)25-19)15-3-2-4-15/h5-10,15,17H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOUAFSWOJDCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide

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